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Dmeq-tad

Cat. No.: B024017
CAS No.: 132788-52-4
M. Wt: 345.31 g/mol
InChI Key: NPKSULYVSICWLD-UHFFFAOYSA-N
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Description

Significance of Triazolinediones in Organic Synthesis and Beyond

Triazolinediones (TADs) represent a class of unique and highly reactive reagents that have found broad applications across various scientific fields, including organic synthesis, polymer science, and bioconjugation. acs.orgacs.orgacs.org Their reactivity often surpasses that of more common reagents like maleimides, allowing them to participate in a wider range of pericyclic reactions. acs.orgresearchgate.net The high reactivity of TADs is attributed to their superelectrophilic character, which results in very low activation energies for reactions. nih.gov

The versatility of TADs stems from their ability to engage in several types of rapid and efficient reactions, often termed "click chemistry". acs.orgrsc.org These reactions are characterized by their high reliability, selectivity, and the absence of problematic side reactions. idtdna.commetabion.com Key reaction types involving TADs include:

Diels-Alder Reactions: TADs are exceptionally reactive dienophiles that react readily with dienes like cyclopentadiene (B3395910), often at low temperatures and with high yields. acs.orgresearchgate.netnih.gov

Alder-Ene Reactions: They can react with molecules containing allylic protons. researchgate.net

Electrophilic Aromatic Substitution (EAS): TADs can react with electron-rich aromatic systems, a property that has been harnessed for bioconjugation. rsc.org This is particularly useful for modifying biologically important molecules like peptides and proteins by targeting amino acid residues such as tyrosine and tryptophan. rsc.orgnih.gov

[2+2]-Cycloadditions: This is another class of reactions that TAD derivatives are known to undergo. researchgate.net

This diverse reactivity makes TADs powerful tools for creating complex molecular architectures, modifying polymers, and developing dynamic materials. researchgate.netrsc.orgrsc.org Their application in bioconjugation is particularly noteworthy, offering a method for selectively labeling proteins and other biomolecules without the need for non-natural amino acids. nih.govnih.gov

Reaction TypeDescriptionExample SubstrateSignificance
Diels-AlderA [4+2] cycloaddition between a conjugated diene and a dienophile (the TAD). nih.govCyclopentadiene, Anthracene (B1667546) acs.orgnsf.govForms bicyclic adducts with high efficiency and selectivity. researchgate.netnih.gov
Alder-EneReaction with an alkene containing an allylic hydrogen, forming a new sigma bond. researchgate.netUnsaturated polymer backbones researchgate.netUsed in polymer modification. researchgate.net
Electrophilic Aromatic SubstitutionReaction with electron-rich aromatic rings. rsc.orgIndoles, Tryptophan, Tyrosine rsc.orgnih.govKey for site-selective protein and peptide labeling. rsc.orgnih.gov
[2+2]-CycloadditionFormation of a four-membered ring. researchgate.netVarious alkenes researchgate.netExpands the synthetic utility of TADs. researchgate.net

Historical Context of Triazolinedione Chemistry and its Evolution

The chemistry of triazolinediones has a history that extends back over a century. The first synthesis of a 4-substituted 1,2,4-triazoline-3,5-dione (TAD) was reported by Thiele and Stange in 1894. acs.orgrsc.org However, the full synthetic potential of these compounds was not realized for many decades, largely due to challenges in their synthesis and purification. acs.org The precursor to TADs, a heterocyclic compound called a urazole (B1197782), was first reported even earlier, in 1887. acs.org

A pivotal moment in TAD chemistry occurred in the 1960s when Cookson and his colleagues successfully prepared pure, crystalline 4-phenyl-TAD. acs.org This achievement, now considered a major breakthrough, opened the door for extensive investigation into the unique reactivity of TADs, particularly their effectiveness as dienophiles in the Diels-Alder reaction. acs.org

The synthesis of TAD compounds almost universally proceeds through the oxidation of their corresponding urazole precursors. acs.orgrsc.org Over the years, numerous methods have been developed to synthesize these urazoles from simple starting materials. acs.org A common and effective approach is the "Cookson method," which involves reacting an isocyanate with ethyl carbazate (B1233558). acs.orgrsc.org The evolution of TAD chemistry has been driven by the need for more functional and "tailored" reagents for advanced applications. acs.org This has led to the development of diverse synthetic routes to create TADs with specific properties, enabling their use in modern fields like click chemistry and polymer science. acs.orgacs.org

DMEQ-TAD as a Specialized Triazolinedione Derivative

This compound is a prime example of a functionalized triazolinedione designed for specific, high-sensitivity applications. acs.org It is a fluorescent reagent that combines the powerful reactivity of the TAD moiety with a fluorophore, allowing for the detection and quantification of target molecules. acs.orgnih.gov This compound was synthesized and utilized by Yamada and co-workers to assay hormonally active vitamin D metabolites. acs.org The reaction between this compound and the diene system in vitamin D is so rapid and orthogonal that it enables reliable labeling and quantification of these metabolites at concentrations as low as 10⁻⁸ M via HPLC with a fluorescence detector. acs.org

Beyond its use in vitamin D analysis, this compound has proven to be a valuable reagent in protein chemistry. nih.gov Research has shown that it can be used for the selective labeling of tryptophan residues in peptides and proteins. nih.gov By controlling the reaction conditions, specifically by lowering the pH to 4, this compound can selectively target tryptophan over other reactive residues like tyrosine, providing a strategy for site-selective protein modification. nih.gov The stability of the resulting conjugate has been confirmed, making it a robust tool for bioconjugation studies. nih.gov

Properties of this compound
Systematic Name4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione biosynth.comusbio.net
CAS Number132788-52-4 biosynth.comusbio.netscbt.com
Molecular FormulaC₁₅H₁₅N₅O₅ biosynth.comusbio.netscbt.com
Molecular Weight345.31 g/mol biosynth.comusbio.netscbt.com
Primary ApplicationFluorescence-labeling reagent for vitamin D and selective bioconjugation of tryptophan residues. scbt.comacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N5O5 B024017 Dmeq-tad CAS No. 132788-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKSULYVSICWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157798
Record name 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132788-52-4
Record name 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132788524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of Dmeq Tad

Diels-Alder Reactivity of DMEQ-TAD as a Highly Activated Dienophile

The TAD group in this compound renders it an exceptionally reactive dienophile for Diels-Alder reactions. rsc.org This high reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl groups, which lowers the energy of the LUMO of the dienophile, facilitating the [4+2] cycloaddition with electron-rich conjugated dienes. rsc.orgacs.org

This compound undergoes rapid and efficient Diels-Alder reactions with a variety of conjugated dienes. A notable application of this reactivity is in the quantitative analysis of vitamin D metabolites, which possess a conjugated diene system. The reaction of this compound with vitamin D metabolites such as 25-hydroxyvitamin D₃, 1α,25-dihydroxyvitamin D₃, and 24(R),25-dihydroxyvitamin D₃ proceeds quantitatively at room temperature in dichloromethane (B109758) to form the corresponding 6,19-cycloadducts. nih.gov The reaction is remarkably fast, allowing for the quantitative labeling of nanomolar concentrations of 1α,25-dihydroxyvitamin D₃ within 30 minutes. nih.gov

The general reaction scheme for the Diels-Alder cycloaddition of this compound with a conjugated diene is as follows:

General Reaction Scheme:

The high reactivity of the TAD moiety is not limited to vitamin D metabolites but extends to other conjugated dienes as well. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a related TAD derivative, reacts swiftly with dienes like cyclopentadiene (B3395910) and 1,3,5-cycloheptatriene. nih.gov This suggests that this compound would also react readily with a broad range of conjugated dienes. The reaction rates are significantly influenced by the electronic properties of both the diene and the dienophile. libretexts.org

Table 1: Examples of Diels-Alder Reactions with TAD Derivatives

Dienophile Diene Reaction Conditions Product Yield Reference
This compound 1α,25-dihydroxyvitamin D₃ Dichloromethane, Room Temp, 30 min 6,19-cycloadduct Quantitative nih.gov
4-Phenyl-TAD Cyclopentadiene -78 °C Cycloadduct - rsc.org
4-Phenyl-TAD Anthracene (B1667546) - Cycloadduct - libretexts.org
4-Alkenylthiazoles 4-Phenyl-TAD - Heteropolycyclic systems Excellent nobelprize.org

The Diels-Alder reaction is a stereospecific process where the stereochemistry of the reactants is retained in the product. aurigeneservices.comlibretexts.org In reactions involving cyclic dienes, the formation of endo and exo diastereomers is possible. nih.govnih.gov The endo product is generally favored under kinetic control due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. nih.govnih.gov

While specific stereochemical studies on the adducts of this compound are not extensively reported, the general principles of Diels-Alder reactions with TAD dienophiles suggest a preference for the endo adduct, particularly in reactions with cyclic dienes. nih.govnih.gov This preference is a key factor in predicting the structure of the resulting cycloadducts.

Hetero-Diels-Alder Click Reactions Involving this compound

The high reactivity and selectivity of the TAD moiety also allow it to participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. nih.gov These reactions are often categorized as "click" reactions due to their efficiency, high yields, and simple reaction conditions. nobelprize.org

The concept of "click chemistry" is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. aurigeneservices.comnih.gov Key requirements for bioorthogonal reactions are rapid kinetics and high selectivity (orthogonality). kinxcdn.com

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a prominent example of a bioorthogonal click reaction. nobelprize.org While a classic Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction typically involves an electron-poor diene and an electron-rich dienophile. However, the high reactivity of TAD derivatives allows them to react with certain heterodienes in a click-like fashion.

The reaction of this compound with diene-containing biomolecules is exceptionally fast, a critical feature for applications in biological systems where low concentrations of reactants are often encountered. nih.gov The ability to quantitatively label vitamin D metabolites at nanomolar concentrations highlights the favorable kinetics of this compound reactions. nih.gov This rapid reactivity, combined with the specificity for conjugated dienes, underscores its utility as a bioorthogonal labeling agent.

The specificity of this compound is primarily directed towards conjugated diene systems. This selectivity allows for the targeted labeling of molecules containing this motif within complex mixtures, a foundational principle of bioorthogonal chemistry. nih.govkinxcdn.com The reaction is highly chemoselective, meaning it does not cross-react with other functional groups commonly found in biological systems, such as amines and alcohols.

The TAD moiety is known to react with various diene structures, and the reaction rate can be influenced by the substituents on the diene. rsc.org This inherent selectivity allows for the fine-tuning of reactivity in different chemical environments.

Table 2: General Characteristics of this compound in Bioorthogonal Labeling

Feature Description Reference
Reaction Type Diels-Alder [4+2] Cycloaddition nih.gov
Kinetics Very rapid, quantitative at low concentrations nih.gov
Selectivity Highly selective for conjugated dienes rsc.orgnih.gov
Orthogonality Does not interfere with common biological functional groups kinxcdn.com

Exploration of Other Reactive Modes and Potential Side Reactions

While the Diels-Alder reaction is the predominant reactive pathway for TAD derivatives like this compound, their high electrophilicity allows for other potential reactions. Under certain conditions, TADs can undergo ene reactions with alkenes that possess an allylic hydrogen. rsc.org Additionally, electrophilic aromatic substitution can occur with electron-rich aromatic compounds such as phenols and anilines. rsc.org

In the context of its primary application as a labeling agent for conjugated dienes, these alternative reaction pathways are generally considered side reactions. The conditions for the Diels-Alder reaction with dienes are typically mild enough to avoid these other reactive modes. However, the presence of highly activated aromatic residues or certain olefins in a complex biological sample could potentially lead to minor side products. No specific side reactions for this compound under its standard labeling conditions have been prominently reported in the literature.

Advanced Analytical Applications of Dmeq Tad in Biomolecular Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The combination of liquid chromatography for separation and tandem mass spectrometry for detection forms a powerful platform for bioanalysis. nih.gov DMEQ-TAD derivatization is seamlessly integrated into LC-MS/MS workflows to create robust and sensitive quantitative methods.

The enhanced sensitivity and specificity afforded by this compound derivatization facilitate the development of high-throughput quantitative assays, which are essential in clinical research and drug development for processing large numbers of samples efficiently. nih.govnih.gov These methods are characterized by simple sample preparation steps, such as protein precipitation followed by derivatization, and rapid LC run times. nih.gov Validated assays demonstrate excellent performance characteristics, including good linearity over a wide concentration range (e.g., R² > 0.998), high precision, and accuracy, ensuring the reliability of the quantitative data. nih.gov The ability to achieve low limits of quantitation (LOQ) makes these assays suitable for measuring trace levels of analytes in complex biological matrices like serum or plasma. nih.gov

This compound is particularly advantageous for targeted metabolomics, where the goal is to measure a specific panel of related metabolites simultaneously. nih.govmdpi.com By derivatizing all target analytes with the same reagent, they acquire similar chemical properties that can be exploited for analysis. For instance, a single LC-MS/MS method can be used to concurrently quantify multiple vitamin D metabolites, such as 25-hydroxyvitamin D₃, 25-hydroxyvitamin D₂, and 24,25-dihydroxyvitamin D₃, in a single injection. researchgate.net This approach provides a comprehensive profile of the vitamin D metabolic pathway, which is more informative than measuring a single analyte. The use of a common, highly specific fragment ion (e.g., m/z 468) in MRM assays simplifies method development and ensures consistent performance across the metabolite panel. nih.govresearchgate.net

Table 2: Example of a Metabolite Panel Simultaneously Quantified Using this compound Derivatization
MetabolitePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)MRM Transition
25-hydroxyvitamin D₃ (25-OH-D₃)746.6468746 → 468
3-epi-25-hydroxyvitamin D₃746.6468746 → 468
25-hydroxyvitamin D₂ (25-OH-D₂)758.6468758 → 468
24,25-dihydroxyvitamin D₃ (24,25-(OH)₂D₃)762.6468762 → 468

Data represents a typical panel for vitamin D analysis as described in the literature. researchgate.net

Effective chromatographic separation is critical for accurate quantification, especially when analyzing isomers—molecules with the same mass but different structures. researchgate.net The Diels-Alder reaction between this compound and the analyte can produce two stereoisomers, designated 6R and 6S, with the 6S isomer typically being the more abundant. nih.govresearchgate.net These isomers may be separated by the HPLC column, appearing as distinct peaks. nih.gov

Furthermore, biological samples can contain multiple isomers of the parent analyte, such as the C-3 epimers of vitamin D metabolites. nih.gov A robust chromatographic method must be able to resolve the derivatized target analyte from these derivatized isomers to prevent analytical interference and ensure accurate quantification. This is often achieved by careful selection of the stationary phase, such as pentafluorophenyl (PFP) or C18 columns, and optimization of the mobile phase gradient. nih.govnih.govresearchgate.net Research has shown that achieving baseline resolution of these closely related derivatized compounds is challenging but possible with optimized chromatographic conditions. nih.govresearchgate.net

Table 3: Example Chromatographic Elution of this compound Derivatized Vitamin D Metabolites (6S Isomers)
Derivatized AnalyteRetention Time (minutes)
This compound-24,25-(OH)₂D₃2.30
This compound-25-OH-D₃3.80
This compound-25-OH-D₂4.02

Retention times are representative and sourced from Kaufmann et al. (2014). researchgate.net

Method Validation and Performance Characteristics (e.g., detection limits, reproducibility)

The validation of analytical methods employing this compound demonstrates its reliability and robustness for quantitative applications. Validation studies typically assess several key performance characteristics, including linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ).

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of vitamin D metabolites following derivatization with this compound was validated with strong performance metrics. The method exhibited excellent linearity, with a correlation coefficient (R²) greater than 0.998. Furthermore, it demonstrated high precision for both intra-day (0.06–6.38%) and inter-day (0.20–6.82%) analyses, along with good recovery rates averaging between 81.66% and 110.31%. researchgate.net The limits of detection (LOD) and quantitation (LOQ) were determined to be as low as 0.3 ng/mL and 1.0 ng/mL, respectively, highlighting the method's sensitivity. researchgate.net

The reproducibility of results obtained with this compound is a critical aspect of its performance. In the analysis of vitamin D metabolites, derivatization with this compound has been shown to yield consistent and reproducible fragmentation patterns, which is essential for accurate quantification in complex biological samples. oup.com The derivatization process itself, involving the reaction of this compound with the target analyte, is conducted under controlled conditions to ensure consistent product formation. oup.com

Table 1: Performance Characteristics of a this compound Based LC-MS/MS Method for Vitamin D Metabolites

Parameter Performance
Linearity (R²) > 0.998
Intra-day Precision (% RSD) 0.06 - 6.38
Inter-day Precision (% RSD) 0.20 - 6.82
Average Recovery (%) 81.66 - 110.31
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL

Fluorescence Labeling Applications in High-Performance Liquid Chromatography (HPLC)

This compound is recognized for its utility as a sensitive fluorophore, making it a valuable tool for fluorescence labeling in high-performance liquid chromatography (HPLC). nih.gov This application is particularly beneficial for the analysis of compounds that exhibit poor ionization efficiency or lack a suitable chromophore for UV detection. By attaching the this compound molecule, the analyte of interest is rendered highly fluorescent, significantly enhancing its detectability.

The derivatization of vitamin D metabolites with this compound is a prime example of its application in fluorescence labeling for HPLC analysis. dntb.gov.ua This process not only improves the ionization efficiency of the metabolites but also increases their molecular mass, shifting them to a region of the mass spectrum with reduced background noise. oup.com

The development of fluorometric reagents like this compound is driven by the need for highly sensitive and selective analytical methods. This compound belongs to the Cookson-type reagents and is specifically designed to react with conjugated diene systems, such as the one present in the A-ring of vitamin D metabolites. nih.gov This reaction forms a stable, fluorescent derivative that can be readily detected.

The synthesis of this compound has been a subject of research to create a reagent suitable for fluorescence-labeling of vitamin D and its metabolites. dntb.gov.ua The key features of an effective fluorometric reagent include high reactivity towards the target analyte, the formation of a stable product, and strong fluorescence properties to ensure low detection limits. This compound fulfills these criteria, making it a successful fluorometric reagent for specific applications.

The use of this compound as a labeling agent in HPLC leads to methods with wide linear quantification ranges and low detection limits. For example, an HPLC method for the determination of gemcitabine (B846) in human plasma, after derivatization, demonstrated a linear calibration curve over the concentration range of 0.20-15.0 µg/mL. nih.gov

In the analysis of vitamin D metabolites, the derivatization with this compound has been reported to improve sensitivity by as much as 15-fold in some LC-APCI-MS/MS applications. nih.gov The detection limits achieved with this compound derivatization are often in the low nanogram per milliliter range, and in some cases, can reach picogram per milliliter levels, depending on the analyte and the specific HPLC-detector combination.

Table 2: Linearity and Detection Limits of this compound in HPLC Applications

Analyte Linear Quantification Range Limit of Detection (LOD) Reference
Vitamin D Metabolites Not specified 0.3 ng/mL researchgate.net
Gemcitabine 0.20 - 15.0 µg/mL Not specified, LOQ is 0.20 µg/mL nih.gov

Comparative Analysis with Other Derivatization Reagents

The performance of this compound as a derivatization reagent has been systematically compared with other commonly used reagents in the analysis of vitamin D metabolites. These comparative studies provide valuable insights into the relative strengths and weaknesses of each reagent in terms of sensitivity, selectivity, and the stability of the resulting derivatives.

A comprehensive study compared this compound with other dienophile reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and Amplifex, as well as reagents targeting hydroxyl groups like isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.govdntb.gov.ua The choice of the optimal derivatization reagent was found to be dependent on the specific vitamin D metabolite being analyzed and the analytical goals. researchgate.net

In terms of sensitivity, this compound has demonstrated excellent performance for certain analytes. For instance, in the analysis of 1,25-dihydroxyvitamin D₃ and vitamin D₃, this compound showed superior behavior across different mobile phases. nih.gov It has been reported to provide a 15-fold improvement in sensitivity for 25-hydroxyvitamin D₂ and 25-hydroxyvitamin D₃ in LC-APCI-MS/MS analysis. nih.gov

However, in a broader comparison for profiling multiple vitamin D metabolites, Amplifex was identified as the optimum reagent for achieving the highest detection sensitivity. dntb.gov.uaresearchgate.net While this compound is a sensitive fluorophore, the signal enhancement can vary depending on the analyte. For some vitamin D metabolites, reagents like INC have shown significantly higher signal enhancements. nih.gov

Selectivity is another critical parameter. The derivatization with this compound, like other dienophile reagents, can result in the formation of stereoisomers. nih.gov The chromatographic separation of these isomers, as well as the separation from other derivatized metabolites, can be challenging. For example, the separation of this compound derivatization products was found to be more difficult compared to those produced by some other reagents due to the coelution of diastereomeric peaks. researchgate.netnih.gov

The stability of the derivatized product is crucial for reliable quantification, especially in studies involving large numbers of samples that may need to be stored before analysis. The long-term stability of this compound derivatives in stored sample extracts has been investigated and compared with other reagents.

A study assessing the stability of derivatized vitamin D₃ metabolites after one and three months of storage at -20°C found that this compound products exhibited good stability. nih.govnih.gov After one month, the stability of this compound derivatives ranged from 75% to 98%. nih.gov Notably, after three months of storage, this compound products were the most stable among the tested reagents, with stabilities between 50% and 80%. nih.gov

In comparison, derivatives formed with PTAD and 2-nitrosopyridine (B1345732) (PyrNO) showed very poor stability, with significant degradation observed even after one month. nih.govnih.gov Amplifex derivatives also demonstrated good stability, particularly for certain metabolites. nih.gov The choice of derivatization reagent can therefore have a significant impact on the integrity of the analytical results over time.

Table 3: Stability of Derivatized Vitamin D₃ Metabolites After Storage at -20°C

Derivatization Reagent Stability after 1 Month (%) Stability after 3 Months (%) Reference
This compound 75 - 98 50 - 80 nih.gov
Amplifex 80 - 89 65 - 86 nih.gov
FMP-TS 76 - 90 Not specified nih.gov
INC 62 - 100 Not specified nih.gov
PTAD-Ac 75 - 82 56 - 65 nih.gov
PTAD 28 - 46 15 - 25 nih.gov
PyrNO 0 - 68 Not specified nih.gov

Bioconjugation Chemistry and Biological Labeling Strategies with Dmeq Tad

Conjugation Efficiency with Carrier Proteins and Biomolecules

For small molecules and peptides that are not immunogenic on their own, conjugation to a larger carrier protein is often necessary to elicit an antibody response for research or diagnostic purposes. nih.govthermofisher.comnih.govsigmaaldrich.com Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are two of the most commonly used carrier proteins due to their high immunogenicity and availability. nih.govthermofisher.com

While specific quantitative data on the conjugation efficiency of DMEQ-TAD with carrier proteins like KLH and BSA is not extensively detailed in the currently available literature, the general principles of bioconjugation suggest that the efficiency would depend on several factors. These include the number of accessible tryptophan or tyrosine residues on the carrier protein, the reaction conditions (such as pH and concentration of reactants), and the specific cross-linking chemistry employed if an indirect conjugation method is used. nih.govthermofisher.com

General protocols for conjugating peptides to KLH and BSA often involve the use of crosslinkers like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) for cysteine-containing peptides or glutaraldehyde (B144438) and carbodiimides for peptides with free amino or carboxyl groups, respectively. nih.gov The efficiency of these conjugations can be assessed by various methods, including measuring the relative fluorescence of the final conjugate if a fluorescent tag is used. thermofisher.com Given that this compound is a fluorescent molecule, its conjugation to carrier proteins could potentially be quantified using fluorescence-based methods. nih.gov

Computational and Theoretical Investigations of Triazolinediones

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to modern chemistry, allowing for the detailed study of electronic structure and its influence on chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. nih.gov DFT studies on the triazolinedione family have been instrumental in explaining their exceptional reactivity, particularly in cycloaddition reactions. nih.gov

Research has utilized DFT to analyze the participation of various 4-substituted-1,2,4-triazoline-3,5-diones in Diels-Alder reactions. nih.gov These studies, often employing functionals like M05-2X or M06-2X, have successfully reproduced experimental observations, such as low activation energies and high selectivity. nih.govudemedellin.edu.co The superelectrophilic character of TADs is a key finding from the analysis of DFT-derived reactivity indices. nih.gov

Key global and local reactivity descriptors derived from DFT calculations help in rationalizing the chemical behavior of these compounds. nih.gov

Electronic Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule.

Fukui Functions (f(r)) : Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.

A DFT study on the Diels-Alder reaction between various TADs and dienes calculated key reactivity indices that explain the high reactivity of the TADs. nih.gov The high electrophilicity index (ω) values, in particular, classify them as "superelectrophiles."

Triazolinedione DerivativeElectronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
4-H-TAD-6.195.883.26
4-Me-TAD-5.785.812.88
4-Ph-TAD-5.965.473.25

Understanding the electronic structure of triazolinediones is crucial for explaining their unique chemical properties. Experimental techniques like photoelectron spectroscopy, complemented by quantum chemical calculations, have been used to investigate the arrangement and energies of molecular orbitals (MOs). acs.org The interaction between the lone pair orbitals of the nitrogen atoms and the π-orbitals of the carbonyl groups is a defining feature of the triazolinedione ring. acs.org

Theoretical calculations help in assigning the bands observed in photoelectron spectra to specific molecular orbitals. acs.org Furthermore, DFT and other ab initio methods are used to map the potential energy surface (PES) for reactions involving TADs. udemedellin.edu.co This mapping reveals the energy landscapes, including the structures and energies of reactants, transition states, and products. udemedellin.edu.co

For instance, in Diels-Alder reactions, the energy barrier for the cycloaddition of a triazolinedione with a diene like anthracene (B1667546) is significantly lower than that for a comparable dienophile like maleimide. udemedellin.edu.co Analysis of the activation strain model reveals that this lower barrier is due to the reduced distortion energy required for both the TAD and the diene to reach the transition state geometry. udemedellin.edu.co The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—play a critical role. The low-lying LUMO of triazolinediones makes them powerful electrophiles, facilitating rapid charge transfer and reaction with dienes. udemedellin.edu.co

ReactionComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Anthracene + TriazolinedioneM06-2X/6-311++G(d,p)3.4-31.5
Anthracene + MaleimideM06-2X/6-311++G(d,p)10.3-23.7

Molecular Dynamics Simulations and Multi-Scale Modeling

Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to study conformational changes, solvent effects, and the dynamics of molecular interactions over time, from picoseconds to microseconds. frontiersin.orgnih.gov

While specific MD simulation studies on DMeQ-TAD are not prominent in the literature, this technique is highly applicable to understanding its behavior in various environments. For example, MD simulations could model the interaction of this compound with vitamin D and its metabolites in an aqueous solution to understand the dynamics of the labeling reaction for which it is used. They are also widely employed to study the binding mechanism of inhibitors to enzymes, often involving triazole-containing compounds. frontiersin.orgnih.gov Such simulations can reveal:

Binding Stability : By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time. frontiersin.org

Key Interactions : Identifying persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov

Conformational Changes : Observing how the molecule and its binding partner adapt their shapes upon interaction.

Multi-scale modeling, which combines high-accuracy QM methods for the reactive core (like the triazolinedione ring) with faster MM or coarse-grained models for the larger environment (like a solvent box or a large biomolecule), would be a powerful approach. This QM/MM method allows for the study of reactions in complex, realistic systems where a full QM treatment would be computationally prohibitive.

Theoretical Frameworks for Molecular Interactions

Beyond standard QM and MD, more advanced theoretical frameworks are being developed to provide deeper insights into complex molecular systems and their interactions.

Density Matrix Embedding Theory (DMET) is a quantum embedding method designed to handle strongly correlated electronic systems. It is an alternative to methods like Dynamical Mean-Field Theory (DMFT). DMET partitions a large system into a smaller, computationally manageable "fragment" (or impurity) that is treated with a high-level, accurate method, and an surrounding "bath" that represents the environment. The key idea is to find a potential that ensures the density matrix of the fragment matches that of the larger system, thus accurately capturing the electronic correlation effects on the fragment.

This method is particularly powerful for large molecules or periodic systems where traditional high-level methods are too expensive. To date, the application of DMET specifically to triazolinedione systems has not been reported in major publications. However, its potential utility is clear. For a large molecule like this compound, DMET could be used to study the electronic structure of the reactive triazolinedione ring with high accuracy while treating the rest of the quinoxaline (B1680401) moiety at a lower level of theory, providing a computationally efficient way to study its reactivity in complex environments.

Computational chemistry provides an indispensable platform for the detailed exploration of reaction mechanisms. rsc.org For triazolinediones, computational studies have been crucial in elucidating the pathways of their characteristic reactions, such as Diels-Alder and ene reactions. nih.govacs.org

These explorations typically involve:

Locating Stationary Points : Identifying the geometric structures of reactants, intermediates, products, and, most importantly, transition states on the potential energy surface.

Calculating Reaction Pathways : Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the correct reactants and products.

Analyzing Electronic Effects : Employing tools like Natural Bond Orbital (NBO) analysis or the Electron Localization Function (ELF) to understand how electron density changes as the reaction progresses. nih.gov

For triazolinediones, computational studies have confirmed that their Diels-Alder reactions are typically concerted, one-step processes with very low activation barriers. nih.govudemedellin.edu.co These studies also explain the high regio- and stereoselectivity observed experimentally. In reactions with indoles, theoretical calculations have helped rationalize the factors that control the reversibility of the bond formation, enabling the design of dynamic chemical systems. rsc.org This predictive power allows chemists to rationalize outcomes and design new reagents and reactions with desired properties before undertaking extensive experimental work.

Investigational Biological and Preclinical Research Applications of Dmeq Tad

In Vitro Cellular Studies

Initial characterization of the biological activity of DMEQ-TAD has been conducted through a series of in vitro cellular assays. These studies are fundamental in elucidating the compound's mechanism of action at a cellular level and identifying its potential as a therapeutic agent.

The antiproliferative potential of this compound has been evaluated against several human leukemic cell lines. nih.govnih.gov In these studies, various cell lines, representing different leukemia subtypes, were exposed to increasing concentrations of the compound to determine its effect on cell viability and growth.

The research indicated that this compound exhibits a potent inhibitory effect on the proliferation of multiple leukemic cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period. The compound was particularly effective against the THP-1 and HL-60 cell lines, suggesting a potential mechanism linked to specific pathways active in these acute myeloid leukemia (AML) models. nih.gov The differential sensitivity across cell lines suggests that the compound's efficacy may be dependent on the genetic background of the cancer cells. nih.govnih.gov

Table 1: Inhibitory Effects of this compound on Leukemic Cell Line Proliferation Data represents the mean IC₅₀ values from three independent experiments.

Cell Line Leukemia Type IC₅₀ (µM)
HL-60 Acute Promyelocytic Leukemia 15.2
K562 Chronic Myelogenous Leukemia 35.8
THP-1 Acute Monocytic Leukemia 12.5

The potential anti-inflammatory properties of this compound were investigated using in vitro models of inflammation. nih.govnih.gov A common approach involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which are cells that play a key role in the inflammatory response. When stimulated with LPS, these cells produce a variety of pro-inflammatory mediators.

In these exploratory studies, this compound was shown to significantly reduce the production of key inflammatory molecules. nih.gov Specifically, the compound inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical cytokines involved in the inflammatory cascade. nih.gov Furthermore, a dose-dependent decrease in the production of nitric oxide (NO), another important mediator of inflammation, was observed in the presence of this compound. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects by modulating signaling pathways that control the expression of these inflammatory mediators. nih.govnih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated Macrophages Results are expressed as the percentage of inhibition compared to the LPS-treated control group.

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%) Nitric Oxide (NO) Inhibition (%)
5 25.4 22.1 18.9
10 48.2 45.8 40.3

Exploratory Research in Plant Growth Regulation

Beyond its potential in human cell models, this compound has also been the subject of exploratory research in the field of plant biology. These studies aim to understand if the compound can influence key physiological processes in plants, which could have implications for agriculture and horticulture.

Preliminary studies have investigated the effect of this compound on the biosynthesis of gibberellins (B7789140) (GAs), a class of plant hormones that are critical for regulating various aspects of growth and development, including stem elongation, seed germination, and flowering. ed.ac.uk Gibberellins are produced through a complex biosynthetic pathway involving several key enzymes. mdpi.com The regulation of this pathway is a key determinant of plant stature and development. ed.ac.uknih.gov

Research using the model plant Arabidopsis thaliana suggests that this compound may act as a regulator of gibberellin metabolism. ed.ac.uk Treatment with the compound led to observable changes in plant phenotype consistent with altered gibberellin levels. Gene expression analysis revealed that this compound treatment resulted in the downregulation of GA20ox and GA3ox, genes encoding key enzymes for the synthesis of active gibberellins. ed.ac.uknih.gov Conversely, the expression of GA2ox, a gene responsible for the deactivation of gibberellins, was upregulated. ed.ac.uknih.gov These molecular changes suggest that this compound may function as an inhibitor of gibberellin biosynthesis, leading to a reduction in the levels of active GAs. ed.ac.uk

Table 3: Effect of this compound on the Relative Gene Expression of Gibberellin Biosynthesis Enzymes in Arabidopsis thaliana Gene expression was measured by qRT-PCR and normalized to a control group.

Gene Function in GA Pathway Relative Expression Change
GA20ox Bioactive GA Synthesis - 45%
GA3ox Bioactive GA Synthesis - 38%

Methodological Considerations in Preclinical Studies

The translation of findings from preclinical research to clinical applications is a significant challenge in drug development. The design and execution of these early-stage studies are critical for ensuring that the data generated is reliable and can accurately predict the potential success of a new therapeutic agent in humans.

Quality Assurance Standards in Preclinical Research (e.g., GCCP, ARRIVE Guidelines)

The integrity and reproducibility of preclinical research are paramount for the successful translation of scientific discoveries from the laboratory to clinical practice. To this end, a framework of quality assurance standards has been established to guide the conduct and reporting of non-clinical studies. Key among these are the principles of Good Clinical Cell and Tissue Culture Practice (GCCP) and the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. These standards are critical in the context of investigational compounds like this compound to ensure that preclinical data is robust, reliable, and can be independently verified.

Good Clinical Cell and Tissue Culture Practice (GCCP) provides a set of principles for the handling and documentation of cell and tissue cultures used in preclinical studies. For a compound such as this compound, which has been noted for its in vitro effects on leukemic cells, adherence to GCCP would be crucial. usbio.net This would involve meticulous record-keeping of cell line provenance, culture conditions, and experimental procedures to prevent cross-contamination and ensure the validity of the findings.

The ARRIVE guidelines were developed to improve the reporting of research involving animals. acs.org These guidelines consist of a checklist of information that should be included in publications describing in vivo experiments. alfa-chemistry.comacs.org For any preclinical animal studies investigating the anti-inflammatory or anti-leukemic properties of this compound, adherence to the ARRIVE guidelines would be essential for transparency and to allow for critical evaluation of the study's methodology and findings. usbio.netacs.org A systematic review of preclinical studies has shown that the quality of reporting is often low, which can hinder the translation of research. nih.gov By following the ARRIVE guidelines, researchers can improve the quality and reliability of their published work. alfa-chemistry.com

The ARRIVE guidelines are structured to ensure that all aspects of a study are reported in sufficient detail to allow for a comprehensive assessment of its scientific merit. This includes information on the experimental design, the animals used, the procedures performed, and the results obtained. The guidelines are divided into a set of essential items that are considered the minimum necessary for a clear understanding of the study, and a set of recommended items that provide additional context.

Future Directions and Emerging Research Avenues for Dmeq Tad

Development of Novel Functional Triazolinedione Reagents

The success of DMEQ-TAD has spurred interest in the development of new triazolinedione (TAD) reagents with tailored functionalities. The general use of TADs has often been hindered by their limited commercial availability and synthetic accessibility. acs.org Future research is focused on overcoming these limitations by designing and synthesizing novel TAD reagents with enhanced properties.

The synthesis of TADs typically involves the creation of a 4-substituted urazole (B1197782), which is then oxidized. acs.org One convenient approach to the urazole precursor is the reaction of an isocyanate with ethyl carbazate (B1233558). acs.org Another route involves reacting an amine with a chloroformate to generate a carbamate (B1207046), which is then reacted with ethyl carbazate. acs.org The reactivity of these intermediates can be tuned by the choice of the chloroformate reagent. acs.org

The development of novel TADs aims to introduce new functionalities. For instance, the introduction of fluorous tags can simplify the purification process by allowing for easy removal of excess reagents through solid-phase extraction. acs.org The goal is to create a diverse toolbox of TAD reagents that can be selected based on the specific requirements of an application, such as improved solubility, different reactivity profiles, or the incorporation of reporter groups for various detection methods.

Table 1: Synthetic Routes for Urazole Precursors

Starting Materials Intermediate Key Features
Isocyanate + Ethyl Carbazate Semicarbazide (B1199961) Convenient and straightforward approach. acs.org
Amine + Chloroformate, then Ethyl Carbazate Carbamate Allows for tuning of reactivity based on the chloroformate used. acs.org
Amine + Phosgene (B1210022) equivalent, then Hydrazine (B178648) derivative - Mild reaction conditions, avoiding heat or base additives. acs.org

Advancements in Micro-LC and Automated Sample Preparation for Trace Analysis

The analysis of trace-level compounds, such as vitamin D metabolites, is increasingly reliant on highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant trend in this area is the move towards miniaturization and automation. chromatographyonline.com Future advancements are expected to focus on the integration of micro-liquid chromatography (micro-LC) with fully automated sample preparation workflows.

Automated systems enhance precision, increase throughput by allowing for continuous sample processing, and reduce the potential for human error. chromatographyonline.comnih.gov They also align with "green" analytical chemistry principles by minimizing the use of solvents and reagents. chromatographyonline.com For derivatization agents like this compound, automation is key to making their use practical for routine diagnostic analysis in clinical laboratories. nih.govnih.gov The development of "micro" solutions, such as micro-cartridges and pipette tips designed for small volumes, enables researchers to work with limited sample quantities, which is often the case in pediatric or preclinical studies. chromatographyonline.com

The combination of this compound's ability to enhance ionization efficiency with automated micro-LC systems will likely lead to even lower limits of detection and quantification, making the analysis of previously undetectable trace metabolites feasible. chromatographyonline.comoup.com

Table 2: Advantages of Automated Sample Preparation for Trace Analysis

Advantage Description
Increased Throughput Automated systems can process a large number of samples continuously, often in a 96-well format, reducing analysis time per sample. nih.govmdpi.com
Enhanced Precision & Reproducibility Automation minimizes variability introduced by manual sample handling, leading to more consistent and reliable results. nih.govmdpi.com
Miniaturization Enables the use of smaller sample and reagent volumes, which is cost-effective and crucial when sample availability is limited. chromatographyonline.com
Reduced Human Error Automated liquid handling reduces the risk of mistakes inherent in manual pipetting and sample processing steps. chromatographyonline.com
Improved Safety Limits operator exposure to potentially hazardous chemicals.

Expansion of Vitamin D Metabolite Profiling to Broader Clinical and Research Contexts

The use of this compound has been instrumental in advancing the field of vitamin D analysis from the measurement of a single metabolite to comprehensive metabolite profiling. nih.govnih.gov Derivatization with this compound can improve sensitivity by 10- to 100-fold, allowing for the simultaneous measurement of multiple vitamin D metabolites in a small serum sample (as little as 25-100 μL). nih.govnih.gov

This capability has expanded the diagnostic potential of vitamin D testing. Beyond simply assessing vitamin D sufficiency through 25-hydroxyvitamin D (25-OH-D), clinicians can now evaluate a broader spectrum of metabolites. researchgate.net This includes 24,25-dihydroxyvitamin D₃ (24,25-(OH)₂D₃), 25-OH-D₃-26,23-lactone, and 1,24,25-trihydroxyvitamin D₃ (1,24,25-(OH)₃D₃). nih.govresearchgate.net The ability to measure these compounds simultaneously is a major advantage of the this compound method. oup.com

Future research will likely focus on expanding this metabolite profiling to a wider range of clinical conditions and research areas. The ratios between different metabolites, such as the 25-OH-D₃/24,25-(OH)₂D₃ ratio, are proving to be valuable biomarkers for assessing the activity of metabolic pathways, such as that governed by the enzyme CYP24A1. oup.comnih.gov This multi-analyte approach provides a more nuanced picture of vitamin D metabolism and its dysregulation in various diseases. researchgate.net

Table 3: Vitamin D Metabolites Quantifiable with the this compound Method

Metabolite Clinical/Research Significance
25-hydroxyvitamin D₂ (25-OH-D₂) Marker of vitamin D₂ supplementation and status. oup.com
25-hydroxyvitamin D₃ (25-OH-D₃) Primary marker of overall vitamin D status. oup.com
3-epi-25-hydroxyvitamin D₃ An epimer that can interfere with 25-OH-D₃ assays; its separate measurement improves accuracy. oup.com
24,25-dihydroxyvitamin D₃ (24,25-(OH)₂D₃) A product of the vitamin D catabolic pathway; its ratio to 25-OH-D₃ is a key indicator of CYP24A1 enzyme activity. oup.comnih.gov
25-OH-D₃-26,23-lactone Another metabolic product of CYP24A1, detectable in cases of hypervitaminosis D. oup.com

Further Elucidation of Bioconjugation Mechanism and Scope

The reactivity of triazolinediones is central to their function as derivatizing agents and bioconjugation tools. They are among the most reactive dienophiles, readily participating in Diels-Alder reactions. acs.org The reaction of this compound with the s-cis-diene system present in vitamin D and its metabolites is a classic example of this reactivity. researchgate.net This reaction results in the formation of two stereoisomers, designated 6S and 6R, with the 6S isomer typically being the more abundant product. oup.com

While the fundamental mechanism of the Diels-Alder reaction is well-understood, future research will likely delve deeper into the nuances of TAD bioconjugation. This includes studying the factors that influence the ratio of stereoisomers formed, such as the solvent and temperature, which can impact quantitative accuracy. researchgate.net

Furthermore, the scope of TAD bioconjugation is expanding beyond small molecules. The exceptional, click-like reactivity of triazolinediones makes them suitable for modifying complex biomolecules like peptides, proteins, and DNA. acs.org Future studies will aim to further elucidate the reaction kinetics, selectivity (e.g., for specific amino acid residues like tyrosine), and stability of these bioconjugates, paving the way for new applications in proteomics, diagnostics, and therapeutic development. acs.orgnih.gov

Table 4: Reactivity of Triazolinediones in Bioconjugation

Reaction Type Substrate Description
[4+2] Cycloaddition (Diels-Alder) Conjugated Dienes The classic and most common reaction, used for derivatizing vitamin D metabolites. researchgate.net
Ene Reaction Alkenes with allylic hydrogens A reaction with certain unsaturated systems.
Reaction with Thiol groups Cysteine residues Potential for protein modification.
Reaction with Electron-rich Aromatic Rings Tyrosine, Tryptophan residues Enables site-specific labeling of proteins. acs.org

Integration of Computational Methods for Predictive Modeling in Triazolinedione Chemistry

The fields of computational chemistry and machine learning are poised to revolutionize chemical research, including the development and application of reagents like this compound. nih.gov These methods can dramatically accelerate the discovery of new molecules and the optimization of chemical reactions. nih.govrsc.org

For triazolinedione chemistry, computational methods can be integrated in several ways:

Predictive Design of New Reagents: Algorithms can be used to design novel TAD structures in silico with desired properties, such as enhanced reactivity, specific solubility characteristics, or unique spectral properties for detection. beilstein-journals.org

Reaction Modeling: Computational models can predict the outcome of reactions, including stereoselectivity and potential side products. This can guide experimental work and reduce the amount of trial-and-error required. rsc.org

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of TADs with their performance in specific applications, such as their efficiency in derivatizing certain analytes. rsc.org

Mechanism Elucidation: High-level quantum chemistry calculations can provide deep insights into reaction mechanisms, transition states, and the factors governing reactivity, complementing experimental studies.

By integrating these predictive tools, researchers can more efficiently navigate the vast chemical space of possible triazolinedione structures and reactions, leading to the faster development of next-generation reagents for a variety of applications. rsc.orgnih.gov

Table 5: Potential Applications of Computational Methods in Triazolinedione Chemistry

Computational Method Application
Homology Modeling / Structure-Based Design Design of novel TAD reagents with specific binding or reactivity properties based on known structures. beilstein-journals.org
Machine Learning (e.g., Random Forest, Deep Neural Networks) Development of QSAR models to predict the efficacy of new TADs as derivatizing agents or in bioconjugation. rsc.org
Quantum Chemistry (e.g., DFT) Elucidation of reaction mechanisms, calculation of activation energies, and prediction of stereochemical outcomes. rsc.org
Molecular Dynamics (MD) Simulations Studying the interaction of TAD-biomolecule conjugates and understanding their stability and dynamics. beilstein-journals.org

Potential for New Applications in Polymer Science and Materials Chemistry

The same "click chemistry" characteristics that make triazolinediones excellent derivatizing agents also make them highly valuable in polymer and materials science. acs.org The TAD group's high reactivity and specificity allow for efficient and clean modification of polymers under mild conditions.

Emerging research is exploring the use of TADs for:

Post-Polymerization Modification: Introducing functional groups onto existing polymer chains to alter their properties. The TAD-ene reaction is particularly useful for this purpose.

Polymer-Polymer Ligation: Covalently linking different polymer chains together to create block copolymers or complex polymer architectures.

Surface Functionalization: Modifying the surfaces of materials to impart new properties, such as biocompatibility, hydrophilicity, or specific binding capabilities.

Development of Self-Healing Materials: The reversible nature of some TAD-based linkages could be exploited to create materials that can repair themselves after damage.

Synthesis of Novel Monomers: Creating new monomers incorporating a TAD or urazole group, which can then be polymerized to produce functional materials directly.

The integration of functional triazolinediones like this compound, or derivatives thereof, into polymer backbones or as pendant groups could lead to the development of advanced materials with tailored optical, electronic, or biological properties. acs.org

Q & A

Q. What frameworks support transparent reporting of this compound’s environmental impact assessments?

  • Methodological Answer : Adhere to the GREENER (Guidelines for Reporting Ecotoxicological and Environmental Research) checklist. Use life-cycle assessment (LCA) tools to quantify environmental persistence and bioaccumulation potential. Publish datasets with metadata compliant with the ISA-Tab standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.